molecular formula C10H8BIO2 B13410391 8-Iodonaphthalene-1-boronic acid

8-Iodonaphthalene-1-boronic acid

Cat. No.: B13410391
M. Wt: 297.89 g/mol
InChI Key: BZTJKGYFXGRIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodonaphthalene-1-boronic acid is an organoboron compound that features both an iodine atom and a boronic acid group attached to a naphthalene ring. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-iodonaphthalene-1-boronic acid typically involves the iodination of naphthalene followed by borylation. One common method includes the reaction of 8-iodonaphthalene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 8-iodonaphthalene-1-boronic acid in coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the final product. The boronic acid group acts as a nucleophile, transferring its organic residue to the palladium catalyst .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8BIO2

Molecular Weight

297.89 g/mol

IUPAC Name

(8-iodonaphthalen-1-yl)boronic acid

InChI

InChI=1S/C10H8BIO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H

InChI Key

BZTJKGYFXGRIBY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC=C2I)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.